methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate
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Overview
Description
methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate is a complex organic compound with a unique structure that combines a naphthyl group, a piperazine ring, and a nitrobenzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the naphthylmethyl intermediate: This involves the reaction of 2-naphthol with allyl bromide in the presence of a base to form 2-(allyloxy)-1-naphthyl.
Piperazine coupling: The naphthylmethyl intermediate is then reacted with piperazine to form the piperazino derivative.
Nitration and esterification: The final step involves the nitration of the benzene ring followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-{[2-(methoxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate
- Methyl 4-(4-{[2-(ethoxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate
Uniqueness
methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that are not possible with methoxy or ethoxy analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-nitro-4-[4-[(2-prop-2-enoxynaphthalen-1-yl)methyl]piperazin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-3-16-34-25-11-9-19-6-4-5-7-21(19)22(25)18-27-12-14-28(15-13-27)23-10-8-20(26(30)33-2)17-24(23)29(31)32/h3-11,17H,1,12-16,18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIPVPWJQHGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)OCC=C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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